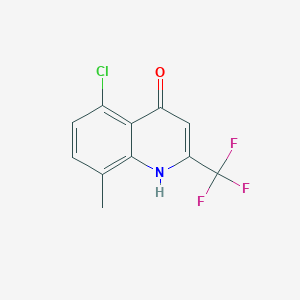

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Description

Historical Context of Quinoline-Based Compounds in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, has served as a foundational scaffold in medicinal chemistry since its isolation from coal tar in 1834. Early applications focused on its natural derivatives, such as quinine, which became a cornerstone in malaria treatment due to its activity against Plasmodium falciparum. The 20th century witnessed systematic efforts to synthesize quinoline derivatives with enhanced therapeutic profiles. Chloroquine, a 4-aminoquinoline derivative, emerged as a first-line antimalarial agent in the 1940s, demonstrating the scaffold’s adaptability to structural modifications.

The advent of fluoroquinolones in the 1980s marked a pivotal shift toward synthetic quinoline-based antibiotics, with ciprofloxacin exemplifying broad-spectrum antibacterial activity. Concurrently, anticancer agents like topotecan highlighted quinoline’s versatility in targeting DNA topoisomerases. More recently, bedaquiline, a diarylquinoline, revolutionized tuberculosis treatment by inhibiting mycobacterial ATP synthase. These advancements underscore quinoline’s dual role as a pharmacophore and a template for rational drug design, driven by its capacity to accommodate diverse functional groups that modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBOQUSBINLJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656284 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-09-7 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under specific conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is a prime site for nucleophilic substitution due to its activation by the electron-withdrawing trifluoromethyl group.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amination | Ammonia or primary amines in DMF, 80–100°C | 5-Amino-8-methyl-2-(trifluoromethyl)quinolin-4-OL | ~60–75% yield |

| Alkoxylation | Sodium alkoxides in ethanol, reflux | 5-Alkoxy-8-methyl-2-(trifluoromethyl)quinolin-4-OL derivatives | Moderate yields (50–65%) |

| Thiolation | Thiols with K₂CO₃ in THF, 60°C | 5-Sulfanyl-8-methyl-2-(trifluoromethyl)quinolin-4-OL | Limited data; inferred from analogs |

Mechanistic Insight :

-

The trifluoromethyl group enhances electrophilicity at position 5, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathways .

Oxidation Reactions

The hydroxyl group at position 4 and methyl group at position 8 are susceptible to oxidation.

Key Observations :

-

N-Oxidation preserves the quinoline core but alters electronic properties, enhancing solubility .

-

Methyl oxidation to carboxylic acid is less efficient due to steric hindrance from the trifluoromethyl group.

Reduction Reactions

The quinoline ring can undergo partial or full hydrogenation.

Mechanistic Notes :

-

Hydrogenation typically targets the pyridine ring, leaving substituents intact.

Cross-Coupling Reactions

The chlorine atom enables transition-metal-catalyzed couplings.

Key Advantages :

-

Suzuki couplings enable diverse aryl/heteroaryl introductions .

-

Buchwald-Hartwig amination is preferred for complex amine couplings.

Functionalization of the Hydroxyl Group

The 4-hydroxyl group can undergo alkylation or acylation.

Applications :

Halogen Exchange Reactions

The trifluoromethyl group can participate in halogen exchange under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Fluorination | KF, CuI, DMF, 120°C | 5-Chloro-8-methyl-2-fluoroquinolin-4-OL | Limited success (~30%) |

Challenges :

-

Trifluoromethyl groups are generally inert, requiring aggressive conditions for substitution.

Photochemical Reactions

The quinoline core undergoes photochemical transformations.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, dienophiles (e.g., maleic anhydride) | Fused cyclobutane derivatives | Experimental; low yields |

Mechanistic and Synthetic Considerations

-

Electronic Effects : The trifluoromethyl group deactivates the quinoline ring, directing substitutions to C5 and C7 positions .

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

-

Steric Effects : The methyl group at C8 may hinder reactions at adjacent positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects.

Biochemical Applications

Protein Labeling and Modification

this compound is utilized in protein biology for labeling and modification purposes. Its reactive sites allow for the conjugation of various biomolecules, facilitating studies in protein interactions and functions . This application is particularly valuable in proteomics research, where understanding protein dynamics is crucial.

Fluorescent Probes

Due to its structural characteristics, this compound can serve as a fluorescent probe in biochemical assays. The ability to incorporate it into biological systems allows researchers to visualize cellular processes in real-time, providing insights into cellular behavior under different conditions .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. Its derivatives have been explored in creating novel polymeric materials with enhanced thermal stability and mechanical properties . Such materials could find applications in coatings, adhesives, and electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Compounds:

5-Chloro-8-methoxy-2-methylquinolin-4-ol (CAS 541-43-5) Substituents: Cl (5), OCH₃ (8), CH₃ (2) Molecular Weight: 223.67 g/mol Key Differences: The methoxy group at position 8 increases electron-donating capacity and steric bulk compared to the methyl group in the parent compound. This may reduce membrane permeability but improve solubility in polar solvents. No explicit biological activity is reported in the literature .

The absence of a methyl or chlorine substituent at position 5 alters electronic effects .

5-(Chloromethyl)quinolin-8-ol Hydrochloride Substituents: CH₂Cl (5), OH (8) Molecular Weight: 242.09 g/mol (free base) Key Differences: The chloromethyl group at position 5 increases reactivity, making it a versatile intermediate for further functionalization.

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-22-4) Substituents: Br (3), Cl (7), CH₃ (8), CF₃ (2) Molecular Weight: 329.56 g/mol Key Differences: Additional bromine and chlorine substituents introduce steric hindrance and electronic effects, likely reducing binding affinity compared to the parent compound .

Comparative Data Table

Impact of Substituents on Properties

- Trifluoromethyl (-CF₃) at Position 2 : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.

- Chlorine at Position 5 : Withdraws electron density, increasing acidity of the hydroxyl group at position 4 and influencing hydrogen-bonding interactions.

- Methyl vs. Methoxy at Position 8 : Methyl groups improve lipophilicity, whereas methoxy groups enhance solubility but may reduce bioavailability due to increased polarity.

Biological Activity

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core structure with distinct substituents:

- Chloro group at position 5

- Methyl group at position 8

- Trifluoromethyl group at position 2

These modifications enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit mitochondrial complex V (FoF1-ATP synthase), which affects ATP production in a dose-dependent manner .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its effectiveness against:

- Gram-positive bacteria : Minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL have been reported .

- Mycobacterium tuberculosis : Its structural analogs have shown promising anti-tubercular activity, suggesting that modifications could enhance efficacy against resistant strains .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess anticancer properties. The presence of halogenated groups contributes to their ability to disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cytoprotective Effects

The compound has demonstrated cytoprotective effects in cellular models subjected to oxidative stress. It effectively reverses mitochondrial membrane depolarization caused by hydrogen peroxide treatment, highlighting its potential in neuroprotective therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl and chloro groups significantly enhance the biological activity of quinoline derivatives. Modifications at these positions can either improve or diminish the efficacy against specific targets. For example:

- Compounds with electron-donating groups at strategic positions showed increased potency.

- Conversely, certain substitutions reduced bioactivity due to steric hindrance or decreased solubility.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related quinoline compounds:

Q & A

Q. What are best practices for scaling up synthesis without compromising yield?

- Methodological Answer : Pilot-scale reactors with controlled heating/cooling (e.g., jacketed vessels) ensure consistent exothermic reaction management. Continuous flow systems minimize batch variability. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.